Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZYODAUWUVDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554942 | |
| Record name | Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91239-76-8 | |
| Record name | Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways
Reactions at the Bridgehead Positions
The bridgehead carbons in the bicyclo[3.1.1]heptane system are sites of significant interest due to the geometric constraints of the fused rings, which affects the formation and stability of reactive intermediates such as carbocations and radicals.
Bridgehead Carbocation Stability and Reactivity (e.g., Solvolysis Studies of Bromo-Substituted Bicyclo[3.1.1]heptanes)
The stability of a carbocation at the bridgehead of the bicyclo[3.1.1]heptane system is a subject of considerable study. Unlike typical acyclic systems, the geometry of the bicyclic framework imposes strain on a planar carbocation. However, studies on the solvolysis of 1-bromobicyclo[3.1.1]heptane revealed that it reacts surprisingly fast, suggesting that the resulting bridgehead cation possesses unexpected stability. publish.csiro.auresearchgate.net This stability is thought to arise from favorable through-space orbital overlap between the bridgehead carbon atoms. researchgate.net
The presence of substituents at the opposing bridgehead position (C5) has a profound impact on the rate of solvolysis and thus on the stability of the carbocation intermediate. publish.csiro.aupublish.csiro.auresearchgate.net In the case of Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate, the key substituent is the electron-withdrawing methyl carboxylate group (-COOMe). Solvolysis studies on a range of 5-substituted bicyclo[3.1.1]heptyl bromides have demonstrated that the -COOMe group has a dramatic retarding effect on the reaction rate. publish.csiro.aupublish.csiro.auresearchgate.net This is attributed to the powerful destabilizing inductive effect of the ester group on the developing positive charge of the carbocation at the C1 position. In fact, the -COOMe group was found to cause a retardation in the rate of methanolysis by a factor of 6.5 x 10⁵ compared to the unsubstituted parent compound. publish.csiro.auresearchgate.net
This effect highlights the sensitivity of the bicyclo[3.1.1]heptyl bridgehead cation to the electronic effects of substituents. publish.csiro.auresearchgate.net The rate of solvolysis for various 5-substituted derivatives generally correlates well with the inductive/field constant (σI) of the substituent. publish.csiro.auresearchgate.net
Table 1: Relative Solvolysis Rates of 5-Substituted Bicyclo[3.1.1]heptyl Bromides Data derived from qualitative descriptions in source material.
| Substituent at C5 | Inductive Effect | Relative Rate of Solvolysis |
|---|---|---|
| H | Neutral | Base Rate |
| OCH₃ | Electron-donating | Enhanced |
| COOCH₃ | Electron-withdrawing | Strongly Retarded |
Radical Reactions at Bridgehead Centers
The bridgehead positions of the bicyclo[3.1.1]heptane (BCHep) framework can also support radical intermediates. acs.org The generation of bridgehead radicals is a key strategy for the functionalization of this scaffold, which is of growing interest as a bioisostere for meta-substituted arenes in medicinal chemistry. acs.orgdomainex.co.uk
One method to generate these radicals is through the decarboxylation of bridgehead carboxylic acids. acs.org For instance, photocatalytic Minisci-like reactions have been developed to introduce various heterocycles at the bridgehead position. acs.orgresearchgate.net This process involves the conversion of a bridgehead carboxylic acid (like 5-bromobicyclo[3.1.1]heptane-1-carboxylic acid) into a suitable precursor, such as an N-hydroxyphthalimide ester, which can then undergo radical decarboxylation to form a bridgehead radical. acs.org This radical can then be trapped by a heterocyclic partner to form a new carbon-carbon bond. acs.org The ability to form these radicals highlights a versatile pathway for elaborating the bicyclic core, bypassing the often-disfavored cationic routes, especially when deactivating groups like -COOMe are present. acs.org
Influence of Nucleophilic Solvent Assistance on Ionization
In solvolysis reactions of bridgehead systems, the solvent can play a crucial role beyond simply acting as the medium. For certain substrates, the solvent can act as a nucleophile, assisting in the ionization step and accelerating the reaction rate. publish.csiro.aupublish.csiro.au Evidence for nucleophilic solvent assistance has been observed in the solvolysis of 1-bromobicyclo[3.1.1]heptane. publish.csiro.aupublish.csiro.auresearchgate.net Its rate of reaction is faster than predicted by correlations based solely on substituent electronic effects, suggesting the solvent participates in the rate-determining step. publish.csiro.auresearchgate.net
However, for this compound, the situation is dominated by the powerful deactivating effect of the ester group. While solvent assistance is a factor for the parent system, the extreme electronic destabilization of the carbocation intermediate by the -COOMe group is the overwhelming factor governing its reactivity, leading to very slow solvolysis rates. publish.csiro.auresearchgate.net The strong inductive withdrawal makes the bridgehead position so electron-deficient that the barrier to ionization is significantly increased, largely negating the potential for rate enhancement via solvent participation.
Reactions of the Bromine Substituent
The bromine atom at the C5 position serves as a functional handle for further synthetic transformations, allowing for the introduction of new substituents and the construction of more complex molecules.
Halogen Reactivity within the Bicyclo[3.1.1]heptane Framework
The reactivity of the bromine substituent in this compound is influenced by the strained bicyclic structure. As a bridgehead halide, it is generally unreactive towards standard SN2 substitution reactions due to the impossibility of backside attack. Its reactivity via SN1 pathways is, as discussed previously, heavily suppressed by the presence of the deactivating ester group at the other bridgehead. Therefore, transformations of the bromine atom typically rely on pathways involving radical intermediates or organometallic species.
Cross-Coupling Reactions (e.g., Iron-catalyzed Kumada coupling for further elaboration)
A powerful method for the functionalization of bridgehead halides is transition metal-catalyzed cross-coupling. nih.gov Iron-catalyzed Kumada coupling, which pairs an organomagnesium (Grignard) reagent with an organic halide, has emerged as a mild, efficient, and economical method for forming carbon-carbon bonds. chemrxiv.orgnih.govresearchgate.net While much of the development in this area has focused on bicyclo[1.1.1]pentane (BCP) systems, the methodology is applicable to other strained bicyclic halides. nih.govchemrxiv.org
Protocols have been reported for the iron-catalyzed Kumada coupling of bicyclo[3.1.1]heptyl iodides with aryl Grignard reagents. nih.gov It is expected that the corresponding bromide in this compound would also be a viable substrate for such transformations, potentially with catalyst or condition optimization. This reaction would proceed via an iron-centered catalytic cycle to couple an aryl or other organic group from the Grignard reagent to the C5 bridgehead position, displacing the bromine. This provides a direct route to elaborate the molecular scaffold, adding complexity and allowing for the synthesis of a diverse range of derivatives. nih.gov
Transformations of the Methyl Ester Group
The methyl ester functionality at the C1 bridgehead position is a key handle for introducing diverse chemical entities. Standard transformations such as hydrolysis to the parent carboxylic acid or conversion into other esters and amides are readily achievable.
Hydrolysis to Corresponding Carboxylic Acids
The conversion of the methyl ester to the corresponding carboxylic acid, 5-bromobicyclo[3.1.1]heptane-1-carboxylic acid, is a fundamental transformation. bldpharm.com This reaction is typically accomplished under basic conditions. For the related bicyclo[3.1.1]heptane (BCHep) diester systems, selective monoester hydrolysis has been successfully carried out using barium hydroxide (B78521) to minimize the formation of the diacid. acs.org This method effectively desymmetrizes the molecule, yielding the mono-carboxylic acid. acs.org This suggests that similar conditions can be applied for the complete hydrolysis of the monoester, this compound. Alkaline hydrolysis is a common and effective method for converting esters to their corresponding carboxylic acids. chemrxiv.org
Table 1: Conditions for Hydrolysis of Bicyclo[3.1.1]heptane Esters
| Reagent | Solvent | Conditions | Product | Citation |
|---|---|---|---|---|
| Barium Hydroxide (Ba(OH)₂) | Methanol/Water | 0 °C to room temperature, 20 h | Carboxylic Acid | acs.org |
This interactive table summarizes typical conditions for the hydrolysis of esters on the bicyclo[3.1.1]heptane scaffold.
Conversions to Other Ester Derivatives or Amides
Once the carboxylic acid is obtained via hydrolysis, it serves as a versatile intermediate for the synthesis of other ester derivatives or amides. The carboxylic acid can be activated and subsequently reacted with various nucleophiles. For instance, the carboxylic acid derived from a bicyclo[3.1.1]heptane monoester has been activated using thionyl chloride (SOCl₂) in the presence of catalysts like DMF and DMAP, followed by reaction with N-hydroxyphthalimide to form a redox-active ester. acs.org This activated ester is a precursor for further functionalization, such as in photocatalytic Minisci-like reactions. acs.orgacs.org Similarly, the carboxylic acid can be coupled with amines to form amides or with different alcohols to yield other ester derivatives, typically using standard peptide coupling reagents or acid catalysis.
Difunctionalization and Post-functionalization Reactions of the Bicyclic Scaffold
The bicyclo[3.1.1]heptane (BCH) framework is a three-dimensional caged scaffold of increasing interest as a bioisostere for meta-substituted benzene (B151609) rings. acs.orgnih.govdomainex.co.uk Its rigid structure allows for precise positioning of substituents. The development of synthetic routes starting from [3.1.1]propellane has opened avenues for diverse difunctionalization and subsequent post-functionalization reactions of the BCH scaffold. acs.orgnih.govresearchgate.net
While this compound is already functionalized, the principles of post-functionalization demonstrated on analogous systems are directly applicable. The bromine atom at the C5 position is a key site for modification. Reactions such as cross-coupling and substitution can be employed to introduce further complexity.
Research on iodo-substituted bicyclo[3.1.1]heptanes has shown that the bridgehead halide can be effectively used in further transformations. domainex.co.ukresearchgate.net These include:
Iron-catalyzed Kumada coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the halide with aryl Grignard reagents. domainex.co.ukresearchgate.net
Lithiation/Quench Strategy: The halide can be converted to an organolithium species, which can then be reacted with various electrophiles to introduce a wide range of functional groups. domainex.co.uk
These methods highlight the potential for modifying the 5-bromo position of the target compound. The radical-based transformations used to open [3.1.1]propellane generate a variety of functionalized BCHeps, which can then undergo these post-functionalization reactions. acs.orgresearchgate.net This two-stage approach—difunctionalization of a precursor followed by post-functionalization—provides a powerful platform for creating a diverse library of substituted bicyclo[3.1.1]heptanes. nih.gov
Table 2: Post-Functionalization Reactions on Halogenated Bicyclo[3.1.1]heptanes
| Reaction Type | Reagents | Functional Group Introduced | Citation |
|---|---|---|---|
| Iron-catalyzed Kumada Coupling | Aryl Grignard Reagents, Iron catalyst | Aryl groups | domainex.co.ukresearchgate.net |
This interactive table outlines key post-functionalization strategies applicable to the bicyclic scaffold.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For bicyclic systems like Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate, ¹H and ¹³C NMR, along with two-dimensional techniques (COSY, HSQC, HMBC, NOESY), are indispensable for assigning the constitution and relative stereochemistry.
The rigid, strained framework of the bicyclo[3.1.1]heptane system results in a high degree of conformational rigidity. This rigidity often renders diastereotopic protons and carbons chemically inequivalent, leading to distinct signals in the NMR spectrum. For instance, the two protons on a methylene group within the ring system will typically have different chemical shifts and exhibit geminal coupling.
The precise chemical shifts are highly sensitive to the stereochemical environment and the anisotropic effects of nearby functional groups. The bromine atom at the C5 position is expected to exert a significant deshielding effect on nearby protons, shifting their resonances downfield. Similarly, the ester group at the C1 bridgehead position will influence the chemical shifts of adjacent protons. The presence of bromine, a heavy atom, can also influence the chemical shifts of nearby carbons.
In the case of diastereomers, the spatial relationship between substituents is different, leading to unique sets of chemical shifts and coupling constants. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for differentiating diastereomers. NOESY detects through-space interactions between protons that are close to each other, allowing for the determination of their relative orientation. For example, a NOESY correlation between a proton on the bicyclic frame and the methyl protons of the ester group would help define the spatial arrangement of the ester.
| Position | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) | Key Correlations (COSY & HMBC) |
|---|---|---|---|
| -OCH₃ | ~3.7 | ~52 | HMBC to C=O |
| H2/H4/H6/H7 (Ring Protons) | 1.5 - 2.8 | 25 - 45 | COSY to adjacent ring protons |
| H5 | ~4.0 - 4.5 | ~50 - 60 | COSY to adjacent ring protons |
| C1 | - | ~50 - 60 | HMBC to ring protons, -OCH₃ |
| C=O | - | ~170 - 175 | HMBC to -OCH₃, C1 |
Note: The chemical shift values presented are typical estimated ranges for this class of compound and are for illustrative purposes.
In some molecules, rotation around single bonds can be slow on the NMR timescale, a phenomenon known as hindered rotation. This can lead to the observation of separate signals for what would otherwise be equivalent nuclei. In this compound, hindered rotation could potentially occur around the C1-C(O)OCH₃ bond. If the rotational barrier is significant, different conformers (rotamers) might be observed, particularly at low temperatures. This would manifest as a doubling of signals for nuclei near the ester group. Dynamic NMR studies, where spectra are acquired at various temperatures, can be used to measure the energy barrier for such rotational processes.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal provides unambiguous proof of molecular structure, including absolute stereochemistry if a heavy atom is present, and precise measurements of bond lengths, bond angles, and torsion angles in the solid state.
For a bicyclo[3.1.1]heptane derivative, XRD analysis would definitively establish the conformation of the carbon skeleton. The bicyclo[3.1.1]heptane framework consists of a six-membered ring constrained by a one-carbon bridge, forcing the six-membered ring into a strained boat-like conformation and the cyclobutane (B1203170) ring to be puckered. XRD provides precise coordinates of each atom, allowing for a detailed analysis of this conformation. For instance, studies on analogous compounds, such as diastereomers of methyl 7-methoxy-7-phenyl-6-endo-bromobicyclo[3.1.1]heptane-6-exo-carboxylate, have shown that the six-membered ring can adopt conformations intermediate between an envelope and a chair, depending on the substituents.
The strain inherent in the bicyclic system leads to deviations from ideal bond angles. XRD allows for the precise measurement of these endocyclic bond angles and the flexure or puckering angles of the rings. In the aforementioned analog, the degree of folding in the cyclobutane fragment was found to differ between diastereomers, indicating that substituent orientation can influence the fine details of the molecular geometry. These structural parameters are crucial for understanding the molecule's reactivity and its potential interactions with biological targets.
| Structural Parameter | Typical Value in Bicyclo[3.1.1]heptane Systems | Information Gained |
|---|---|---|
| C-C Bond Length | 1.52 - 1.56 Å | Ring strain, substituent effects |
| C-Br Bond Length | ~1.95 Å | Confirmation of halogenation |
| Endocyclic C-C-C Angles | Varies (e.g., ~90° in cyclobutane part, ~110° in cyclohexane part) | Ring strain and conformation |
| Cyclobutane Puckering Angle | ~30 - 40° | Degree of non-planarity |
Note: The data presented is based on typical values for related bicyclic structures and is for illustrative purposes, as no specific crystal structure for this compound is publicly available.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₉H₁₃BrO₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The monoisotopic mass is calculated to be 232.0099 Da. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the M and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pathways in electron ionization (EI-MS) are dictated by the formation of the most stable carbocations and neutral radicals. Plausible fragmentation pathways for this molecule include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the methoxy radical (•OCH₃, 31 Da) to form an acylium ion.
Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br, 79/81 Da), resulting in a bicyclic carbocation.
Ring Cleavage: Fragmentation of the strained bicyclic system. This can occur through various pathways, often leading to a complex pattern of smaller fragment ions.
McLafferty Rearrangement: While less common for esters without a sufficiently long chain, rearrangements are always a possibility in mass spectrometry.
| m/z (mass-to-charge ratio) | Predicted Identity of Fragment | Plausible Origin |
|---|---|---|
| 232/234 | [M]⁺ | Molecular Ion |
| 201/203 | [M - OCH₃]⁺ | Alpha-cleavage |
| 173/175 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |
| 153 | [M - Br]⁺ | Loss of bromine radical |
| 93 | [C₇H₉]⁺ | Ring cleavage after loss of Br |
Note: The m/z values and fragment identities are predicted based on the structure and general fragmentation rules. uni.lu
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC)
The purity assessment and separation of "this compound" from reaction mixtures or stereoisomers rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful tools for achieving high-resolution separation and accurate quantification of this and related bicyclic compounds. The methodologies are often developed based on the physicochemical properties of the analyte, including its polarity, size, and the presence of any chromophores.
For brominated organic compounds, HPLC methods can be tailored for effective separation and detection. nih.gov While specific methods for this compound are not extensively detailed in publicly available literature, general principles of chromatography for halogenated compounds are applicable. The inclusion of a bromine atom can influence the compound's polarity and its interaction with both the stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Method Development Strategy: A systematic approach to developing an HPLC method for a compound like this compound would involve screening different columns and mobile phases. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are often effective for separating stereoisomers of chiral drugs and related molecules. chromatographyonline.com
A typical method development workflow might include:
Column Selection: Screening of various stationary phases (e.g., C8, C18, phenyl-hexyl) to find the one providing the best selectivity.
Mobile Phase Optimization: Adjusting the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The ratio is varied to achieve optimal retention and resolution.
Detector Selection: A UV detector is commonly used, and the detection wavelength is chosen based on the UV absorbance spectrum of the analyte.
Given the structure of this compound, a reversed-phase HPLC method would likely be employed.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 or C8 silica-based column | Provides good retention for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. |
| Detector | UV-Vis at a low wavelength (e.g., 210-220 nm) | The carboxylate group provides some UV absorbance. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC. |
| Column Temperature | 25 - 40 °C | To ensure reproducible retention times. |
Chiral Separations: The bicyclo[3.1.1]heptane core contains chiral centers, meaning this compound can exist as enantiomers and diastereomers. The separation of these stereoisomers is crucial in pharmaceutical applications and is typically achieved using chiral HPLC. chromatographyonline.comchiralpedia.com This can be approached in two ways:
Direct Method: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. chromatographyonline.com
Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses smaller particle sizes in the stationary phase (typically sub-2 µm), resulting in significantly higher resolution, faster analysis times, and lower solvent consumption. The principles of method development are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.
A UPLC method for this compound would offer improved peak resolution and sensitivity, which is particularly advantageous for resolving closely related impurities or stereoisomers.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | Sub-2 µm C18 or other appropriate chemistry | Smaller particles lead to higher efficiency and resolution. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Optimized for fast gradients and rapid separation. |
| Detector | UV-Vis or Mass Spectrometry (MS) | MS detection provides mass information for peak identification. |
| Flow Rate | 0.2 - 0.6 mL/min | Lower flow rates are used with smaller diameter columns. |
| Column Temperature | 30 - 50 °C | Higher temperatures can reduce viscosity and improve efficiency. |
The application of UPLC would be particularly beneficial for the high-throughput analysis required in process chemistry and quality control environments, allowing for rapid assessment of purity and enantiomeric excess.
Theoretical and Computational Studies of Bicyclo 3.1.1 Heptane Systems
Computational Mechanistic Investigations (e.g., reaction pathways, catalytic cycles)
A significant area of focus has been the cycloaddition reactions used to construct the bicyclo[3.1.1]heptane core. For instance, the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and other reagents to form substituted bicyclo[3.1.1]heptanes has been rationalized through computational models. nih.gov These studies have supported the involvement of a pyridine-assisted boronyl radical catalytic cycle. nih.gov Similarly, DFT calculations have been employed to understand the stereospecific intermolecular formal cycloaddition of aziridines with bicyclo[1.1.0]butanes, providing a pathway to enantiopure 2-azabicyclo[3.1.1]heptane derivatives. nih.govacs.org
Mechanistic studies have also shed light on the regioselectivity of these reactions. In the context of strain-release radical-polar crossover annulation, DFT calculations have successfully rationalized the observed regioselectivity in the formation of aza- and oxa-bicyclo[3.1.1]heptanes. chemrxiv.org Furthermore, computational investigations have been key in understanding the photocatalytic Minisci-like reactions to introduce heterocycles at the bridgehead position of the bicyclo[3.1.1]heptane scaffold. researchgate.net
The following table summarizes representative computational findings for reactions involving the bicyclo[3.1.1]heptane system.
| Reaction Type | Computational Method | Key Findings |
| [2σ + 2σ] Radical Cycloaddition | DFT | Supported a pyridine-assisted boronyl radical catalytic cycle. nih.gov |
| Formal [2σ + 2σ] Cycloaddition | DFT | Elucidated the stereospecific pathway for the formation of 2-azabicyclo[3.1.1]heptane derivatives. nih.govacs.org |
| Strain-Release Annulation | DFT | Rationalized the regioselectivity of aza- and oxa-bicyclo[3.1.1]heptane formation. chemrxiv.org |
| Photocatalytic Minisci Reaction | DFT | Provided evidence for a radical chain pathway in the functionalization of the bridgehead position. researchgate.net |
Quantum Chemical Studies of Strained Bonds and Ring Systems
The bicyclo[3.1.1]heptane system is characterized by significant ring strain, which is a direct consequence of the fusion of two cyclobutane (B1203170) rings. Quantum chemical studies are essential for quantifying this strain and understanding its impact on the molecule's geometry, stability, and reactivity. The inherent strain in the C-C bonds of the bicyclic framework is a driving force for many of the reactions that these molecules undergo, a concept often referred to as strain-release. chemrxiv.org
Theoretical models have been used to explore the electronic delocalization within the strained three-membered rings of precursor molecules like bicyclo[1.1.0]butanes, which can influence the reactivity in the synthesis of bicyclo[3.1.1]heptanes. acs.org The unique bonding situation in these strained systems, often involving "bent" bonds, can be accurately described by quantum chemical calculations, providing a deeper understanding of their electronic structure.
Conformational Analysis and Energy Landscapes of Substituted Bicyclo[3.1.1]heptanes
The six-membered ring in the bicyclo[3.1.1]heptane skeleton is constrained by the bridging cyclobutane ring. This constraint forces the six-membered ring into a conformation that can be described as a flattened chair or a boat-like form. The exact conformation and the energetic barrier to interconversion are influenced by the nature and position of substituents on the ring. For a molecule like Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate, the bulky bromo and carboxylate groups will have a significant impact on the preferred conformation.
Investigation of Reactive Intermediate Species (e.g., Free Radicals, Carbanions, Bridgehead Carbonium Ions)
Many reactions involving bicyclo[3.1.1]heptane systems proceed through reactive intermediates. Computational studies are invaluable for characterizing the structure, stability, and reactivity of these transient species.
The formation of radical species is a common theme in the chemistry of bicyclo[3.1.1]heptanes. For example, the visible-light-enabled addition of α-amino radicals to the interbridgehead C-C bond of [3.1.1]propellane to form α-amino bicyclo[3.1.1]heptanes has been supported by computational mechanistic studies that point to a radical chain pathway. researchgate.net The stability of the intermediate radicals is a critical factor in the success of these reactions. researchgate.net
Bridgehead carbonium ions in bicyclic systems are notoriously unstable due to the geometric constraints that prevent the ideal planar geometry around the carbocation center (Bredt's rule). However, computational studies can provide insights into the structure and energetics of such species, helping to explain why reactions that would proceed through these intermediates are often disfavored.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and predicting the reactivity of molecules like this compound. DFT calculations can provide a wealth of information, including:
Optimized molecular geometries: Predicting bond lengths, bond angles, and dihedral angles with high accuracy.
Electronic properties: Calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges, which are crucial for understanding reactivity.
Vibrational frequencies: Simulating infrared spectra to aid in the characterization of the molecule.
Reaction energetics: Calculating the energies of reactants, products, and transition states to predict reaction feasibility and selectivity.
Recent studies have utilized DFT calculations to support the mechanisms of various cycloaddition reactions that form the bicyclo[3.1.1]heptane skeleton. researchgate.net For instance, DFT has been used to probe the site selectivity of radical additions to bicyclo[1.1.0]butane precursors. d-nb.info These calculations can help predict which position of a substituted bicyclo[3.1.1]heptane is most likely to react, guiding synthetic efforts.
The table below outlines the key applications of DFT in the study of bicyclo[3.1.1]heptane systems.
| Application of DFT | Information Obtained | Relevance to Reactivity Prediction |
| Geometry Optimization | Bond lengths, angles, dihedral angles | Provides the ground state structure for further calculations. |
| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap | Predicts sites of nucleophilic and electrophilic attack. |
| Electrostatic Potential Mapping | Electron-rich and electron-poor regions | Identifies reactive sites for polar reactions. |
| Transition State Searching | Activation energies | Predicts reaction rates and selectivity. |
Advanced Academic Applications and Research Directions
Bicyclo[3.1.1]heptanes as Bioisosteres in Rational Molecular Design
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group to enhance desired properties, is a cornerstone of modern drug discovery. nih.gov The rigid, saturated bicyclo[3.1.1]heptane scaffold has recently emerged as a highly effective bioisostere, offering a three-dimensional alternative to planar aromatic systems. acs.org
The primary application of the bicyclo[3.1.1]heptane scaffold in bioisosterism is as a structural mimic for meta-substituted arenes and pyridines. ox.ac.ukacs.org In drug design, phenyl rings are common, but their flat, sp2-hybridized nature can sometimes lead to poor pharmacokinetic properties, such as susceptibility to metabolic breakdown by cytochrome P450 enzymes. chemrxiv.orgchemrxiv.org Replacing a meta-substituted benzene (B151609) ring with a 1,5-disubstituted bicyclo[3.1.1]heptane core can preserve the crucial spatial orientation of substituents required for biological activity while introducing a more saturated, three-dimensional character. domainex.co.ukresearchgate.net This substitution has been shown to improve metabolic stability and lipophilicity in certain drug candidates. acs.orgchemrxiv.org Similarly, aza-bicyclo[3.1.1]heptanes are being explored as potential bioisosteres for 3,5-disubstituted pyridines, further expanding the utility of this scaffold. acs.orgnih.gov
The success of bicyclo[3.1.1]heptane as a meta-arene mimic is rooted in its precise geometric properties. researchgate.net The key to a successful bioisosteric replacement is maintaining the correct spatial relationship between the points of attachment on the core scaffold. This relationship is often described using exit vectors—the vectors along the bonds connecting the substituents to the scaffold. researchgate.netnih.gov For meta-substituted benzenes, the angle between the two exit vectors is approximately 120°. domainex.co.ukspringernature.com The bicyclo[3.1.1]heptane scaffold, when substituted at the bridgehead positions (C1 and C5), remarkably reproduces this geometry, with a calculated exit vector angle of about 119°. researchgate.netacs.org This near-perfect geometric alignment allows the BCHep core to orient substituents in a manner that closely mimics the presentation by a meta-phenyl ring, facilitating similar interactions with biological targets like protein binding pockets. nih.govresearchgate.net
| Scaffold | Substituent Positions | Exit Vector Angle | Dihedral Angle | Reference |
|---|---|---|---|---|
| meta-Substituted Benzene | 1,3 | ~120° | ~0° | springernature.comacs.org |
| Bicyclo[3.1.1]heptane (BCHep) | 1,5 (Bridgehead) | ~119° | ~0° | researchgate.netacs.org |
Methyl 5-bromobicyclo[3.1.1]heptane-1-carboxylate as a Versatile Synthetic Building Block
The strategic placement of two distinct and reactive functional groups—a bromine atom and a methyl carboxylate group—at the bridgehead positions makes this compound an exceptionally useful and versatile building block for chemical synthesis.
This compound serves as an ideal starting point for creating a wide array of differentially substituted bicyclo[3.1.1]heptane derivatives. The two functional groups can be manipulated independently to introduce diverse functionalities. For instance, the bromine atom can participate in a variety of cross-coupling reactions, such as iron-catalyzed Kumada couplings, to form new carbon-carbon bonds with aryl or alkyl groups. nih.govresearchgate.net This allows for the attachment of complex organic fragments at the C5 position.
Simultaneously, the methyl ester at the C1 position provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through standard coupling chemistries. nih.govacs.orgnih.gov Alternatively, the ester can be reduced to a primary alcohol, providing a different attachment point for further elaboration. The ability to perform selective transformations on either the bromo or the ester group enables the synthesis of a large library of functionalized BCHep scaffolds from a single, common precursor. acs.orgthieme-connect.com
The true value of this compound as a building block lies in its potential for incorporation into larger, more complex molecular structures. The functional handles allow this rigid 3D scaffold to be seamlessly integrated into pharmacologically relevant molecules and novel chemical frameworks. chemrxiv.orgthieme-connect.com For example, the BCHep core derived from this building block can be used to replace a meta-phenylene unit in an existing drug, creating a novel analogue with potentially improved properties. chemrxiv.orgdomainex.co.uk Synthetic strategies have been developed to construct intricate systems, such as spiro- and fused-hetero-bicyclo[3.1.1]heptanes, demonstrating the scaffold's utility in building complex architectures. researchgate.net The development of photocatalytic and cycloaddition reactions involving bicyclo[1.1.0]butanes (a precursor to the BCHep system) has further expanded the toolbox for creating complex, multi-substituted bicyclo[3.1.1]heptane derivatives for applications in drug discovery and materials science. researchgate.netnih.govchinesechemsoc.org
Future Perspectives in Novel Synthetic Methodologies for Bicyclo[3.1.1]heptanes
The bicyclo[3.1.1]heptane framework, a key structural motif in medicinal chemistry, is increasingly recognized for its role as a bioisostere of meta-substituted arenes. This has spurred significant research into novel and efficient synthetic strategies to access these three-dimensional scaffolds. Future advancements are anticipated to build upon recent breakthroughs, focusing on catalysis, atom economy, and the introduction of diverse functionalities.
One promising direction lies in the expansion of photocatalytic methods. The recently developed photoinduced [3σ+2σ] cycloaddition for synthesizing trisubstituted bicyclo[3.1.1]heptanes from bicyclo[1.1.0]butanes and cyclopropylamines represents a significant advance. nih.govacs.orgresearchgate.net This method provides access to previously unexplored chemical space under mild conditions. nih.govacs.org Future work will likely focus on expanding the substrate scope of these photochemical reactions, developing enantioselective variants, and exploring new types of cycloadditions to generate a wider array of substituted bicyclo[3.1.1]heptanes.
Another key area of development is the utilization of strained precursors like [3.1.1]propellane. Radical ring-opening reactions of [3.1.1]propellane have emerged as a powerful tool for the synthesis of functionalized bicyclo[3.1.1]heptanes. researchgate.netnih.gov The scalability of [3.1.1]propellane synthesis is a critical factor that will enable the broader application of this methodology. nih.gov Future research is expected to uncover new radical initiators and reaction partners, leading to the development of more complex and medicinally relevant bicyclo[3.1.1]heptane derivatives.
Furthermore, (3+3) cycloaddition reactions of bicyclobutanes are gaining traction as an atom-economical route to the bicyclo[3.1.1]heptane core. thieme-connect.com Recent progress has seen the use of photocatalysis, boryl radical catalysis, and transition metal catalysis to facilitate these transformations. thieme-connect.com A significant breakthrough is the use of palladium catalysis, where ligand control can direct the reaction towards divergent bicyclic frameworks. thieme-connect.com The future in this area will likely involve the discovery of new catalytic systems that can achieve higher levels of stereocontrol and accommodate a broader range of functional groups.
The development of methods for the synthesis of heteroatom-containing bicyclo[3.1.1]heptanes, such as 3-azabicyclo[3.1.1]heptanes, is also a rapidly evolving field. researchgate.netresearchgate.net Silver-enabled strategies to access polysubstituted 3-azabicyclo[3.1.1]heptanes from bicyclobutanes and isocyanides have been reported, offering a rapid increase in molecular complexity. researchgate.netresearchgate.net Continued exploration of such multicomponent reactions will be crucial for generating libraries of novel compounds for biological screening.
Exploration of Unprecedented Chemical Transformations and Derivatizations
The functionalization of the bicyclo[3.1.1]heptane scaffold is paramount to its utility in drug discovery and materials science. While methods for constructing the core structure are advancing, the exploration of novel chemical transformations to derivatize this framework is an equally important research frontier.
A significant area of future exploration is the late-stage functionalization of bicyclo[3.1.1]heptane derivatives. The development of mild, photocatalytic Minisci-like reactions to introduce heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes is a notable example. acs.org This approach allows for the diversification of complex molecules at a late stage of the synthesis, which is highly valuable in medicinal chemistry. acs.org Future research will likely focus on expanding the range of heterocycles that can be introduced and on developing complementary methods for functionalization at other positions of the bicyclic system.
The derivatization of functional groups already present on the bicyclo[3.1.1]heptane ring is another key aspect. For instance, the 4-aminobicyclo[3.1.1]heptanes synthesized via photochemical methods can be further functionalized to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. nih.gov This demonstrates the potential to use these compounds as versatile building blocks for more complex structures. The development of a broader portfolio of derivatization reactions will be essential for fully harnessing the potential of the bicyclo[3.1.1]heptane scaffold.
Moreover, the unique steric and electronic properties of the bicyclo[3.1.1]heptane system may enable unprecedented chemical transformations. The strained nature of the bicyclic core could be exploited to facilitate novel ring-opening or rearrangement reactions, leading to the formation of other complex carbocyclic or heterocyclic systems. The exploration of reactions that are unique to this scaffold will be a key driver of innovation in this field. The development of indolo-bicyclo[3.1.1]heptane as a potential carbazole (B46965) isostere through the radical indolization of bicyclo[1.1.0]butanes showcases the potential for creating novel polycyclic systems. chemrxiv.org
Computational Design and Prediction of New Bicyclo[3.1.1]heptane Derivatives with Tuned Properties
Computational chemistry is poised to play an increasingly integral role in the design and development of novel bicyclo[3.1.1]heptane derivatives with tailored properties. Density functional theory (DFT) calculations and other computational methods are already being used to understand reaction mechanisms, predict reactivity, and design new molecules with specific electronic and steric characteristics. acs.orgpku.edu.cn
One of the key applications of computational design is in the development of new high-energy-density materials (HEDMs). acs.org DFT calculations can be used to estimate the heats of formation, densities, and detonation properties of novel bicyclo[3.1.1]heptane derivatives. acs.org This allows for the in silico screening of potential HEDM candidates before their synthesis is attempted, saving significant time and resources. The thermal stability of these compounds can also be assessed by calculating bond dissociation energies, providing insights into their decomposition pathways. acs.org
In the realm of medicinal chemistry, computational tools are being used to design bicyclo[3.1.1]heptane-based bioisosteres with improved pharmacokinetic and pharmacodynamic properties. By modeling the interactions of these derivatives with biological targets, researchers can predict their binding affinities and select the most promising candidates for synthesis. This computational approach can accelerate the drug discovery process and lead to the development of more effective and safer therapeutics.
Furthermore, computational studies are crucial for understanding and predicting the outcomes of chemical reactions. For example, theoretical studies have been used to rationalize the regioselectivity of intramolecular [2+2] cycloadditions, guiding the experimental design to achieve rarely observed cross [2+2] products leading to the bicyclo[3.1.1]heptane skeleton. pku.edu.cn As computational models become more sophisticated, they will provide even more accurate predictions of reaction outcomes, enabling the rational design of synthetic routes to complex bicyclo[3.1.1]heptane derivatives. The combination of computational prediction and experimental verification will be a powerful paradigm for the future of chemical synthesis in this area. pku.edu.cn
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of the ester group.
- Monitor reaction progress via TLC or GC-MS to isolate the mono-brominated product.
How can enantiomers of this compound be resolved?
Advanced Research Question
Chiral resolution of bicyclic esters is critical for studying stereospecific biological activity. Chiral high-performance liquid chromatography (HPLC) using columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases has been successfully applied to similar compounds, such as methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate . For preparative-scale separation, optimize the mobile phase ratio and flow rate to achieve baseline resolution (resolution factor >1.5).
Q. Example Protocol :
- Column: Chiralpak® IA (250 × 4.6 mm, 5 µm).
- Mobile phase: Hexane/isopropanol (90:10, v/v).
- Flow rate: 1.0 mL/min.
- Detection: UV at 254 nm.
What spectroscopic methods are effective for characterizing this compound?
Basic Research Question
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential. For NMR:
- 1H NMR : Look for distinct signals for the methoxy group (δ ~3.6–3.8 ppm) and bromine-induced deshielding of adjacent protons (δ >4.0 ppm).
- 13C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the brominated carbon resonates at δ ~50–60 ppm .
- HRMS : Confirm molecular formula using [M+H]+ or [M+Na]+ adducts. Predicted collision cross-sections (CCS) can aid in structural validation (e.g., CCS for [M+H]+: ~155.0 Ų) .
How does the bromo substituent influence reactivity in further functionalization?
Advanced Research Question
The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For instance, replacing bromine with aryl or amino groups can generate derivatives for structure-activity relationship (SAR) studies. A study on bicyclo[3.1.1]heptane-1-carboxylic acid derivatives demonstrated that Pd-catalyzed coupling with arylboronic acids under Miyaura conditions (Pd(PPh3)4, K2CO3, dioxane) yields biaryl products with >80% efficiency .
Q. Challenges :
- Steric hindrance from the bicyclic framework may reduce coupling efficiency.
- Optimize catalyst loading (1–5 mol%) and reaction time (12–24 h) to improve yields.
What are the challenges in achieving regioselective modifications on the bicyclic framework?
Advanced Research Question
Regioselectivity is influenced by the compound’s rigid geometry. For example, electrophilic attacks preferentially occur at the less hindered bridgehead positions. A study on methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate (CAS: 1252672-38-0) showed that acylation favors the exo-amino group due to reduced steric bulk . Computational modeling (DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals.
Q. Experimental Design :
- Use directing groups (e.g., esters) to steer reactivity.
- Employ low-temperature conditions to kinetic control product distribution.
How can computational methods aid in predicting the compound’s physicochemical properties?
Advanced Research Question
Density functional theory (DFT) calculations and molecular dynamics simulations predict logP, solubility, and conformational stability. For example, the CCS values predicted via ion mobility spectrometry align with experimental data (error <5%) . Software like Gaussian 16 or Schrodinger Suite can model:
- LogP : ~2.5–3.0 (moderate lipophilicity).
- pKa : Ester group pKa ~0–1 (highly acidic).
What biological activities are associated with structurally related bicyclic compounds?
Advanced Research Question
Bicyclo[3.1.1]heptane derivatives exhibit potential in neuroprotection and anticancer therapy. For example, 5-{[(benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid showed inhibitory activity against pro-inflammatory cytokines (IC50 ~10 µM) . To assess bioactivity:
- Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
